molecular formula C9H7F4NO B1399861 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide CAS No. 1323966-43-3

2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide

Cat. No.: B1399861
CAS No.: 1323966-43-3
M. Wt: 221.15 g/mol
InChI Key: YHTYNOXDHGBXMS-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C9H7F4NO . It is a solid substance and is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide moiety with a fluorine atom and a trifluoromethyl group attached to the benzene ring . The exact mass of the molecule is 221.046371 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.13 , and it is a solid substance . The melting point is reported to be between 115-117°C .

Scientific Research Applications

Synthesis and Reactivity

2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide serves as an intermediate in the synthesis of various fluorinated compounds. Its reactivity has been explored in palladium-catalyzed ortho-fluorination reactions, where triflamide-protected benzylamines are converted into functional groups useful in medicinal chemistry and synthesis. The presence of fluorine atoms in the molecule enhances its reactivity, making it suitable for regioselective arylations. These reactions proceed with high selectivity at ortho-positions of fluoro substituents, facilitating the synthesis of complex fluorinated molecules for pharmaceutical applications (Wang, Mei, & Yu, 2009; Laidaoui, He, Abed, Soulé, & Doucet, 2016).

Material Science

In material science, derivatives of this compound have been utilized in the development of fluoro-polyimides. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various industrial applications, including electronics and coatings. The incorporation of fluorinated benzamides into polymers results in materials with improved properties, such as optical transparency and dielectric constants (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Antimicrobial Research

Compounds related to this compound have shown promising results in antimicrobial research. Specifically, acylthioureas derived from fluorobenzamides have demonstrated significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of fluorinated benzamides in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis

Structural analysis and characterization of fluorinated benzamides provide insights into their molecular configurations and potential interactions. Studies involving X-ray crystallography have contributed to understanding the molecular packing and hydrogen bonding patterns in crystalline forms of these compounds. Such analyses are crucial for rationalizing the reactivity and properties of fluorinated benzamides in various chemical and material science applications (Deng, Xiao-yan, Peng, Hao, He, & Hong-wu, 2014).

Safety and Hazards

“2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-fluoro-5-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)7(10)3-6(4)9(11,12)13/h2-3H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTYNOXDHGBXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230924
Record name Benzamide, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-43-3
Record name Benzamide, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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